molecular formula C13H13ClN2O2 B6097413 Ethyl 6-chloro-4-(methylamino)quinoline-3-carboxylate

Ethyl 6-chloro-4-(methylamino)quinoline-3-carboxylate

Cat. No.: B6097413
M. Wt: 264.71 g/mol
InChI Key: YETBYHQTSOKQSP-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-(methylamino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are significant due to their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-(methylamino)quinoline-3-carboxylate typically involves the reaction of 6-chloro-4-(methylamino)quinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6-chloro-4-(methylamino)quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential as an antibacterial and antiviral agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-(methylamino)quinoline-3-carboxylate involves its interaction with various molecular targets. It can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. The compound also interferes with the synthesis of nucleic acids, making it effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-chloro-4-(methylamino)quinoline-3-carboxylate stands out due to its specific substitution pattern, which imparts unique biological activities. Its methylamino group enhances its interaction with biological targets, making it more effective in certain applications compared to other quinoline derivatives .

Properties

IUPAC Name

ethyl 6-chloro-4-(methylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)10-7-16-11-5-4-8(14)6-9(11)12(10)15-2/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETBYHQTSOKQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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